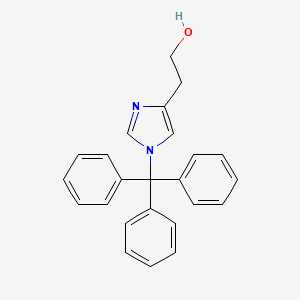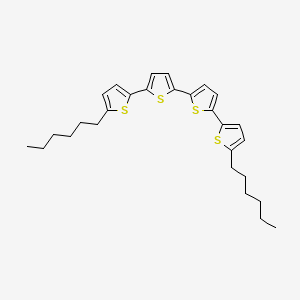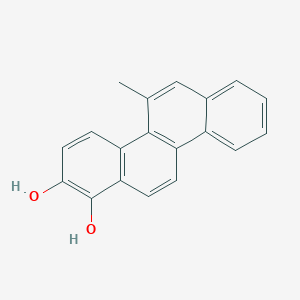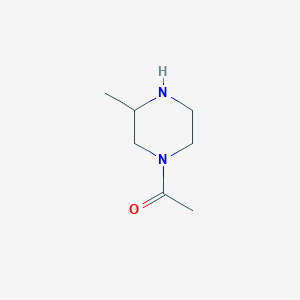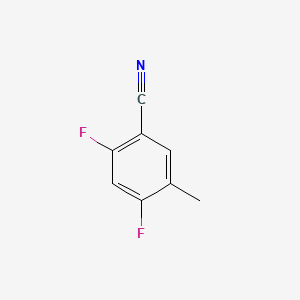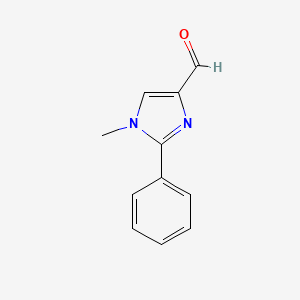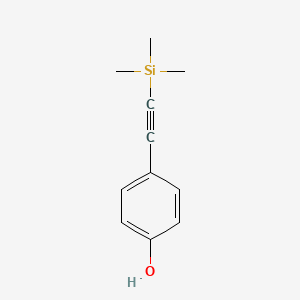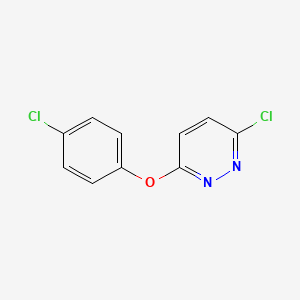
2,2'-(2,5-二甲基-1,4-苯亚甲基)双(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷)
描述
“2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the CAS Number 303006-89-5 . It has a molecular weight of 358.09 and its molecular formula is C20H32B2O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,5-dimethyl-1,4-phenylene core with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups attached at the 2 and 2’ positions .
科学研究应用
晶体结构和键合
2,2'-(2,5-二甲基-1,4-苯亚甲基)双(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷)以其独特的晶体结构和键合特性而闻名。Clegg 等人 (1996) 研究了一种类似的化合物,重点介绍了它具有三角平面 B 原子的中心对称分子,每个 B 原子都与一个松香醇盐酸根离子螯合,并通过第三个松香醇盐酸根离子连接。这种结构导致了独特的键长和扭转角,促成了其化学性质和潜在应用 (Clegg 等,1996).
合成和聚合物应用
该化合物的合成及其在聚合物化学中的应用非常重要。Nemoto 等人 (2006) 描述了新型聚(四甲基-1,4-甲硅苯亚甲基硅氧烷)衍生物的合成,展示了该化合物在制造具有不同熔点和热稳定性的材料中的实用性。这表明在开发具有特定热和机械性能的新型聚合物方面具有潜在应用 (Nemoto 等,2006).
多晶型物的结构多功能性
Batsanov 等人 (2012) 探索了相关化合物的结构多功能性,他们研究了芘衍生物的多晶型物,包括该化合物。他们的研究证明了其形成各种晶体结构的能力,这在材料科学中可能很有价值,特别是在设计具有特定物理性质的材料时 (Batsanov 等,2012).
在纳米颗粒合成中的应用
Fischer 等人 (2013) 在增强亮度发射调谐纳米颗粒的合成中使用了一种相关化合物。他们的研究表明,该化合物在开发具有特定光学性质的高级材料方面具有潜力,这在光子学和电子学等领域很有用 (Fischer 等,2013).
胺类的供体-受体共存受体Nozaki 等人 (199
- 合成了手性双金属路易斯酸,其中包括与 2,2'-(2,5-二甲基-1,4-苯亚甲基)双(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷)相似的结构。该化合物表现出与苄胺的强结合,表明其作为胺类受体的潜力。这种性质可用于各种化学传感和分离应用 (Nozaki 等,1996).
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Given the general reactivity of boronic acids and their esters, it can be inferred that this compound may potentially influence a variety of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters are generally influenced by factors such as their hydrophilicity, molecular size, and the presence of functional groups that can interact with biological membranes and transport proteins .
Result of Action
The interaction of boronic acids and their esters with biological targets can lead to changes in the function of these targets, potentially influencing cellular processes such as signal transduction, metabolism, and gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of hydroxyl-containing molecules that can interact with the boronic acid or ester groups, and the temperature and humidity conditions .
属性
IUPAC Name |
2-[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O4/c1-13-11-16(22-25-19(7,8)20(9,10)26-22)14(2)12-15(13)21-23-17(3,4)18(5,6)24-21/h11-12H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUJTLXJHQLAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)B3OC(C(O3)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479172 | |
| Record name | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303006-89-5 | |
| Record name | 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




